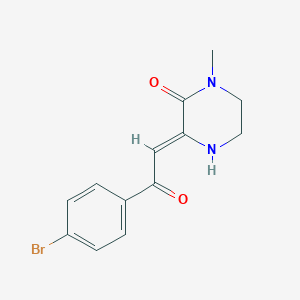
3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone, also known as BRD7929, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in the treatment of various diseases, including cancer and inflammation.
Mécanisme D'action
3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone exerts its therapeutic effects by inhibiting the activity of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and are overexpressed in various diseases, including cancer and inflammation. 3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone binds to the bromodomain of BET proteins, preventing them from interacting with chromatin and regulating gene expression. This leads to the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone has been found to have several biochemical and physiological effects. It inhibits the activity of BET proteins, leading to the downregulation of various genes involved in cell proliferation, inflammation, and neurodegeneration. 3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone also reduces oxidative stress and inflammation in the brain, leading to neuroprotective effects. Moreover, 3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone has been found to induce apoptosis and inhibit cell proliferation in cancer cells, leading to anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for BET proteins, making it a useful tool for studying the role of BET proteins in various diseases. However, 3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone also has several limitations. It has poor solubility in aqueous solutions, making it difficult to use in cell-based assays. Moreover, it has a short half-life and is rapidly metabolized in vivo, limiting its potential as a therapeutic agent.
Orientations Futures
For the study of 3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone include the development of more potent and selective BET inhibitors, investigation of the role of BET proteins in other diseases, and the development of novel drug delivery systems.
Méthodes De Synthèse
The synthesis of 3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone involves the reaction of 4-bromoacetophenone with ethyl acetoacetate to form 3-(2-(4-bromophenyl)-2-oxoethylidene)-1-methylpiperazinone. The reaction is catalyzed by piperidine and occurs under reflux conditions. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone has been extensively used in scientific research to study its potential therapeutic benefits. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. Moreover, 3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
178408-21-4 |
|---|---|
Nom du produit |
3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone |
Formule moléculaire |
C13H13BrN2O2 |
Poids moléculaire |
309.16 g/mol |
Nom IUPAC |
(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]-1-methylpiperazin-2-one |
InChI |
InChI=1S/C13H13BrN2O2/c1-16-7-6-15-11(13(16)18)8-12(17)9-2-4-10(14)5-3-9/h2-5,8,15H,6-7H2,1H3/b11-8- |
Clé InChI |
GTODBTFJHCISKP-FLIBITNWSA-N |
SMILES isomérique |
CN1CCN/C(=C\C(=O)C2=CC=C(C=C2)Br)/C1=O |
SMILES |
CN1CCNC(=CC(=O)C2=CC=C(C=C2)Br)C1=O |
SMILES canonique |
CN1CCNC(=CC(=O)C2=CC=C(C=C2)Br)C1=O |
Synonymes |
(3Z)-3-[2-(4-bromophenyl)-2-oxo-ethylidene]-1-methyl-piperazin-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-hydroxy-2-methyl-1-[(E)-non-3-enyl]-4a,7,8,9,9a,9b-hexahydro-3H-cyclopenta[f]chromen-5-one](/img/structure/B222523.png)

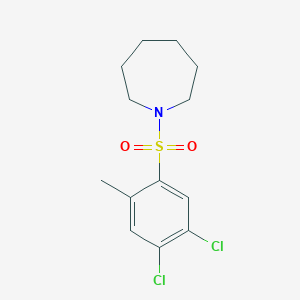
![4-[(Z,13R,14R)-13,14-dihydroxytriacont-17-enyl]-2-methyl-2H-furan-5-one](/img/structure/B222615.png)
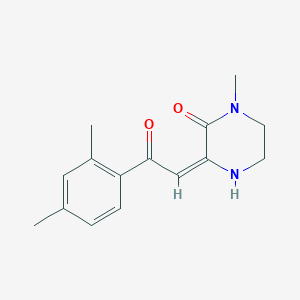
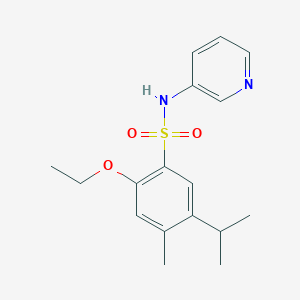
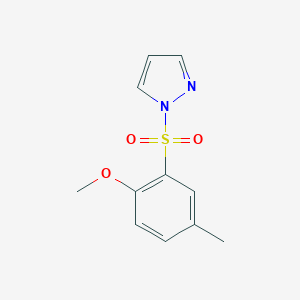
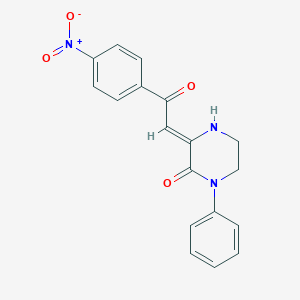

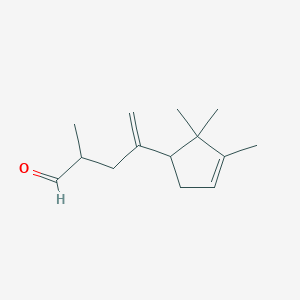
![[(5Z,8E,13Z)-1,11,21-Trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2,2-dimethylpropanoate](/img/structure/B222777.png)
![(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B222780.png)
![Methyl (1R,2S,6R,8S,9R,13S,14S,15R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B222805.png)
